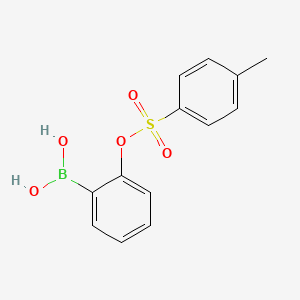
(2-(Tosyloxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Tosyloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a tosyloxy group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tosyloxy)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2-bromophenyl tosylate with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
化学反应分析
Types of Reactions
(2-(Tosyloxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The boronic acid group can be oxidized to a borate ester or reduced to a borane.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the boronic acid group.
Solvents: Commonly used solvents include tetrahydrofuran, dimethylformamide, and toluene.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, the primary products are biaryl compounds.
科学研究应用
(2-(Tosyloxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and diagnostic agents.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism by which (2-(Tosyloxy)phenyl)boronic acid exerts its effects is primarily through its role as a boronic acid derivative. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tosyloxy group serves as a leaving group, facilitating the substitution reactions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the tosyloxy group and is commonly used in similar cross-coupling reactions.
(2-(Methoxy)phenyl)boronic Acid: Contains a methoxy group instead of a tosyloxy group, offering different reactivity and selectivity.
(2-(Chloro)phenyl)boronic Acid: Features a chloro group, which can participate in additional types of reactions, such as nucleophilic aromatic substitution.
Uniqueness
(2-(Tosyloxy)phenyl)boronic acid is unique due to the presence of the tosyloxy group, which enhances its reactivity in substitution reactions and provides additional functionalization options. This makes it a versatile reagent in organic synthesis, particularly for applications requiring selective functional group transformations.
属性
分子式 |
C13H13BO5S |
|---|---|
分子量 |
292.1 g/mol |
IUPAC 名称 |
[2-(4-methylphenyl)sulfonyloxyphenyl]boronic acid |
InChI |
InChI=1S/C13H13BO5S/c1-10-6-8-11(9-7-10)20(17,18)19-13-5-3-2-4-12(13)14(15)16/h2-9,15-16H,1H3 |
InChI 键 |
GTRZBLMCAWXBIA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B13476320.png)
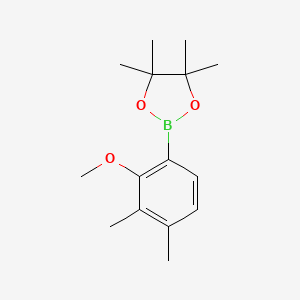

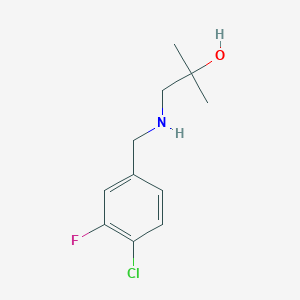
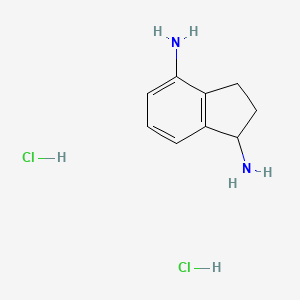

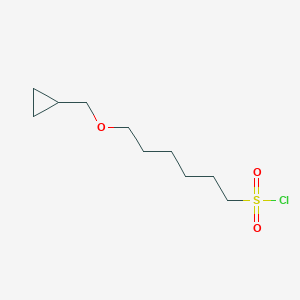
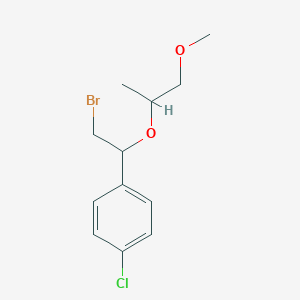
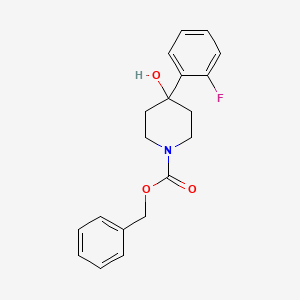

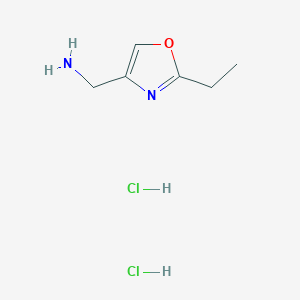
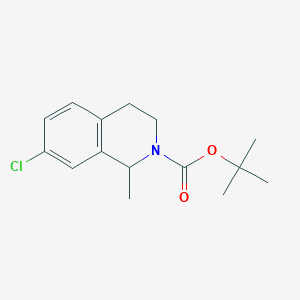

![4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13476418.png)
